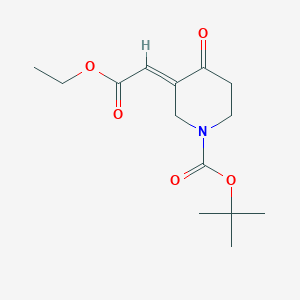

(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13507853

Molecular Formula: C14H21NO5

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO5 |

|---|---|

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+ |

| Standard InChI Key | OBTPHGMAUQDRTM-CSKARUKUSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/1\CN(CCC1=O)C(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |

Introduction

Structural Characterization and Isomeric Considerations

The (E)-isomer of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate features a piperidine ring substituted at the 3-position with an ethoxy-oxoethylidene group and at the 4-position with a ketone. The tert-butyl carbamate (Boc) group at the 1-position confers steric protection and synthetic versatility. Key structural distinctions from related compounds include:

Comparative Analysis with Analogous Piperidine Derivatives

Search results for CAS 518990-24-4 (tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate) reveal a closely related structure differing by an acetyl group instead of the ethylidene moiety . The molecular formula C₁₄H₂₁NO₆ and molecular weight 299.32 g/mol contrast with ethylidene-containing analogs such as CAS 135716-08-4 (C₁₄H₂₃NO₄, 269.34 g/mol) . The ethylidene group introduces geometric isomerism, with the (E)-configuration favoring extended conjugation between the carbonyl and double bond.

Table 1: Structural and Molecular Parameters of Related Compounds

*Theoretical values inferred from analogs.

Synthetic Pathways and Intermediate Utility

Boc Protection and Enone Formation

The synthesis of analogous compounds involves Boc protection of piperidine followed by keto-ester condensation. For CAS 518990-24-4, literature (WO2007/36727 A1) describes acylation at the 3-position using ethoxy-oxoacetyl chloride under basic conditions . For ethylidene derivatives like CAS 135716-08-4, Horner-Wadsworth-Emmons reactions install the α,β-unsaturated ester . The (E)-isomer likely forms preferentially due to steric hindrance favoring trans-configuration during olefination.

Key Reaction Steps

-

Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

-

Keto-Ester Condensation: Enolate formation at C3 using LDA, followed by trapping with ethyl chlorooxoacetate.

-

Ethylidene Installation: Wittig or Peterson olefination to generate the α,β-unsaturated system.

Physicochemical Properties and Computational Modeling

Table 2: Computational Chemistry Insights (CAS 135716-08-4)

| Parameter | Value |

|---|---|

| Topological PSA (Ų) | 55.84 |

| Rotatable Bonds | 6 |

| H-Bond Acceptors | 4 |

| Synthetic Accessibility | 3.1 (scale 1–10) |

Pharmaceutical and Industrial Applications

Role in Drug Discovery

Piperidine scaffolds are prevalent in CNS drugs due to blood-brain barrier permeability. The Boc group in CAS 135716-08-4 enhances BBB permeation potential (predicted BBB permeant: Yes) , suggesting utility in neuroactive compound synthesis.

Intermediate in Heterocyclic Synthesis

The enone system enables Diels-Alder reactions for constructing polycyclic frameworks. For example, cycloaddition with dienes yields bicyclic lactams, precursors to alkaloids .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Avoid ingestion |

| H315 | Wear protective gloves |

| H319 | Use eye protection |

Future Research Directions

-

Stereoselective Synthesis: Developing catalysts to control (E)/(Z) isomerism during olefination.

-

Biological Screening: Evaluating antimicrobial or anticancer activity given the enone’s electrophilic reactivity.

-

Stability Studies: Assessing hydrolytic degradation under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume